molecular formula C17H25NO3S B2896462 N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide CAS No. 2320421-93-8

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2896462
CAS No.: 2320421-93-8
M. Wt: 323.45
InChI Key: VBWUPTRKBPTCPM-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes a hydroxy group, a methylsulfanyl group, and a phenyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methylsulfanylbutanoic acid with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of coupling agents such as N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the oxane ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and surfactants.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylsulfanylbutanoic acid: Shares the hydroxy and methylsulfanyl groups but lacks the phenyloxane ring.

    N-(2-Hydroxy-4-methylsulfanylbutyl)-4-phenylbutanamide: Similar structure but with a butanamide instead of an oxane ring.

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenyloxane-4-carboxamide is unique due to the presence of the phenyloxane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-4-phenyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-22-12-7-15(19)13-18-16(20)17(8-10-21-11-9-17)14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWUPTRKBPTCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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